molecular formula C24H24N2O6 B11627889 Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

Cat. No.: B11627889
M. Wt: 436.5 g/mol
InChI Key: AEOXTDSVASMVGH-UHFFFAOYSA-N
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Description

Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is an organic compound with the molecular formula C24H24N2O6. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoline core substituted with ethoxycarbonyl and amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(ethoxycarbonyl)aniline with diethyl 3,6-dichloroquinoline-4,5-dicarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives.

Scientific Research Applications

Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-[(4-acetamidophenyl)amino]-3,6-quinolinedicarboxylate
  • Diethyl 3,4-pyrroledicarboxylate

Uniqueness

Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

diethyl 4-(3-ethoxycarbonylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C24H24N2O6/c1-4-30-22(27)15-8-7-9-17(12-15)26-21-18-13-16(23(28)31-5-2)10-11-20(18)25-14-19(21)24(29)32-6-3/h7-14H,4-6H2,1-3H3,(H,25,26)

InChI Key

AEOXTDSVASMVGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC

Origin of Product

United States

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